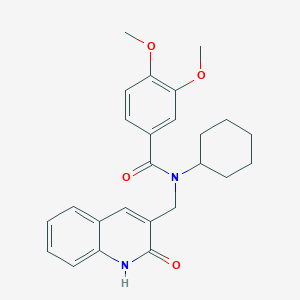
N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide, also known as CQMA, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide also inhibits the activation of NF-κB, a transcription factor that plays a key role in inflammation and immune response.
Biochemical and Physiological Effects:
N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has been found to have various biochemical and physiological effects. In cancer cells, N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has been shown to induce apoptosis by activating caspase-3 and caspase-9. In neurology, N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has been found to improve cognitive function by increasing the levels of acetylcholine in the brain. In immunology, N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has several advantages for lab experiments, including its high purity and stability, and its ability to inhibit various enzymes and signaling pathways. However, N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide also has some limitations, including its relatively high cost and limited availability.
Direcciones Futuras
There are several future directions for N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide research. One area of interest is the development of N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide derivatives with improved potency and selectivity. Another area of research is the investigation of the potential applications of N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide in other scientific fields, such as microbiology and pharmacology. Additionally, further studies are needed to fully understand the mechanism of action of N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide and its potential side effects.
In conclusion, N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide is a novel compound with potential applications in various scientific research fields. Its synthesis method has been optimized to ensure high yield and purity, and its mechanism of action involves the inhibition of various enzymes and signaling pathways. N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has several advantages for lab experiments, but also has some limitations. Future research directions include the development of N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide derivatives, investigation of its potential applications in other fields, and further studies to understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide involves a multi-step process that starts with the reaction of 3,4-dimethoxybenzaldehyde and cyclohexylamine to form N-cyclohexyl-3,4-dimethoxybenzamide. This intermediate is then reacted with 2-hydroxy-3-formylquinoline to yield the final product, N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide. The synthesis process has been optimized to ensure high yield and purity of the compound.
Aplicaciones Científicas De Investigación
N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has been found to have potential applications in various scientific research fields, including cancer research, neurology, and immunology. In cancer research, N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurology, N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has been found to have neuroprotective effects and improve cognitive function. In immunology, N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has been shown to modulate the immune response and reduce inflammation.
Propiedades
IUPAC Name |
N-cyclohexyl-3,4-dimethoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4/c1-30-22-13-12-18(15-23(22)31-2)25(29)27(20-9-4-3-5-10-20)16-19-14-17-8-6-7-11-21(17)26-24(19)28/h6-8,11-15,20H,3-5,9-10,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXZYBGOAICVOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4CCCCC4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-3,4-dimethoxy-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7714478.png)
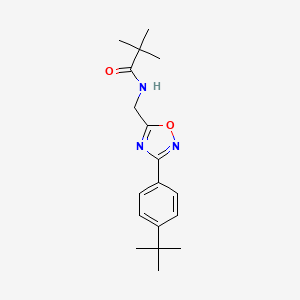
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7714515.png)
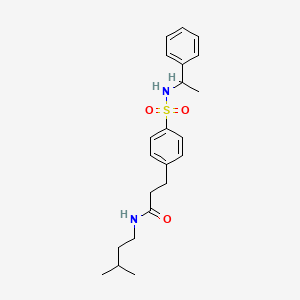
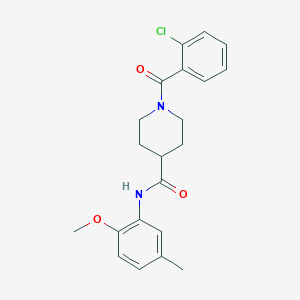

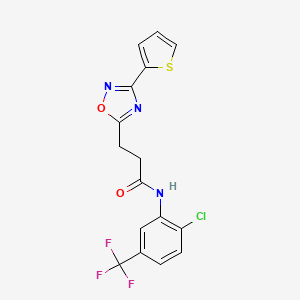


![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide](/img/structure/B7714558.png)
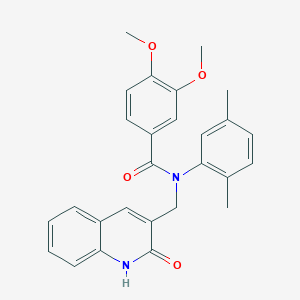
![3-(2-chlorophenyl)-5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714567.png)
